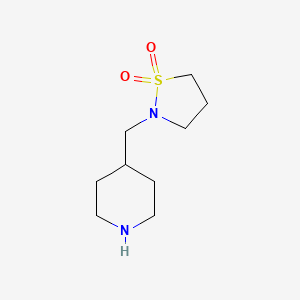![molecular formula C20H21N3O3S2 B2683004 N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1188362-99-3](/img/structure/B2683004.png)
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Material Science Applications
In material science, the compound's derivatives have been explored for their promising properties. For instance, new polyamides containing thiazole and sulfone moieties show exceptional solubility in organic solvents and possess high thermal stability, making them suitable for high-performance applications. These materials could be utilized in the production of transparent, flexible films with low dielectric constants, advantageous for electronic and optical devices (Liu et al., 2013).
Antimicrobial Activity
The compound and its derivatives have been studied for antimicrobial activities. Notably, new pyridine derivatives synthesized from 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives exhibit significant antibacterial and antifungal properties. This suggests potential for the development of new antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (Patel & Agravat, 2007).
Organic Chemistry and Drug Discovery
In the realm of organic chemistry and drug discovery, research has focused on the synthesis of complex molecules with potential therapeutic applications. The compound's structural motif has been incorporated into novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, showing promise in antimicrobial activity studies. This highlights the compound's role as a versatile building block in the synthesis of biologically active molecules (Babu, Pitchumani, & Ramesh, 2012).
Environmental Science
Additionally, derivatives of the compound have been applied in environmental science, particularly in the removal of heavy metals from industrial wastes. A novel magnetic nanoadsorbent based on N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide has demonstrated high adsorption capacities for Zn2+ and Cd2+, offering a new method for treating industrial wastewater and mitigating environmental pollution (Zargoosh et al., 2015).
Mécanisme D'action
Target of Action
The primary target of 1-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2-carboxamide is acetylcholinesterase (AChE), an enzyme that plays a crucial role in the nervous system . This compound exhibits strong inhibition of AChE, thereby affecting the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
1-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2-carboxamide interacts with AChE by binding to both the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme . This dual binding results in an uncompetitive inhibition of AChE, effectively reducing the enzyme’s activity .
Biochemical Pathways
The action of 1-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2-carboxamide affects the cholinergic pathway. By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter . This can have downstream effects on various cognitive functions, as acetylcholine is involved in processes such as memory and learning .
Result of Action
The inhibition of AChE by 1-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2-carboxamide leads to an increase in acetylcholine levels, which can enhance cognitive function . Additionally, this compound has shown neuroprotective properties, capable of impeding loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells .
Analyse Biochimique
Biochemical Properties
1-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2-carboxamide has been found to interact with acetylcholinesterase (AChE), an enzyme crucial in nerve function . This interaction is characterized by inhibition of AChE, which can have significant effects on biochemical reactions .
Cellular Effects
The compound exerts effects on various types of cells and cellular processes. For instance, it has been shown to impede loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells . This suggests that 1-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2-carboxamide may have protective effects against oxidative stress in cells .
Molecular Mechanism
At the molecular level, 1-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2-carboxamide exerts its effects through binding interactions with biomolecules such as AChE . It inhibits AChE, which can lead to changes in nerve function .
Temporal Effects in Laboratory Settings
It has been shown to have long-term effects on cellular function, such as protection against oxidative stress .
Propriétés
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-methylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-13-5-10-16-18(12-13)27-20(22-16)14-6-8-15(9-7-14)21-19(24)17-4-3-11-23(17)28(2,25)26/h5-10,12,17H,3-4,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWBLYQLSKZODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CCCN4S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

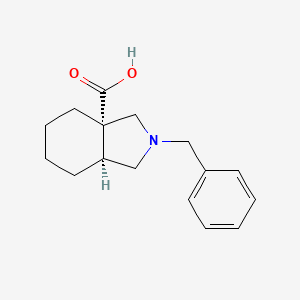
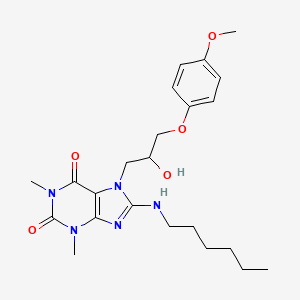

![4-(benzylthio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2682928.png)
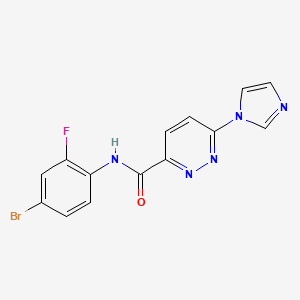
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2682930.png)
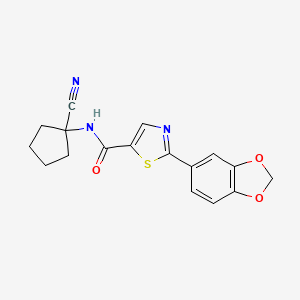
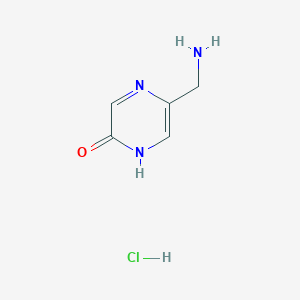


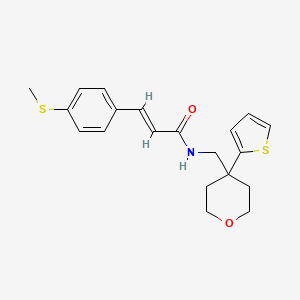

![Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4-carboxylate](/img/structure/B2682943.png)
